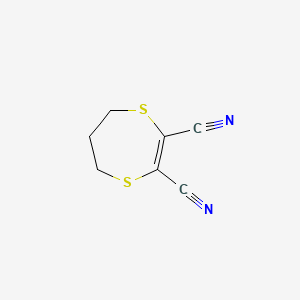
7-Methoxy-4-nitro-2,1-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 252119: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in research and development, particularly in the areas of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 252119 involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it typically involves the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of NSC 252119 is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and advanced purification methods to produce high-quality NSC 252119 in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 252119 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions: The reactions involving NSC 252119 commonly use reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary but generally include controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of NSC 252119 depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
NSC 252119 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes, helping to develop new compounds and materials.
Biology: NSC 252119 is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways.
Industry: NSC 252119 is used in the development of industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Wirkmechanismus
The mechanism of action of NSC 252119 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
NSC 252119 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 10219: Known for its use as a reducing agent in chemical reactions.
NSC 53324: Studied for its potential biological activities and therapeutic properties.
Eigenschaften
CAS-Nummer |
10202-98-9 |
|---|---|
Molekularformel |
C8H6N2O4 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
7-methoxy-4-nitro-2,1-benzoxazole |
InChI |
InChI=1S/C8H6N2O4/c1-13-7-3-2-6(10(11)12)5-4-14-9-8(5)7/h2-4H,1H3 |
InChI-Schlüssel |
BWARQKWKAALEAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=CON=C12)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


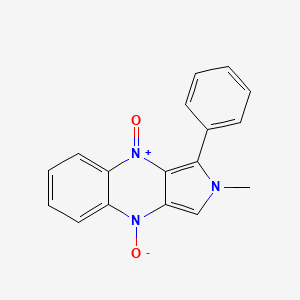
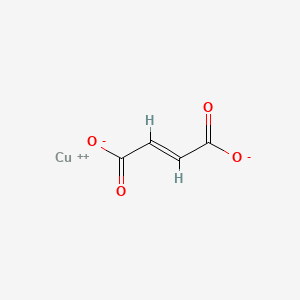
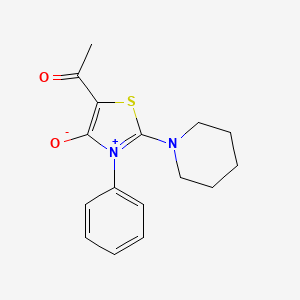
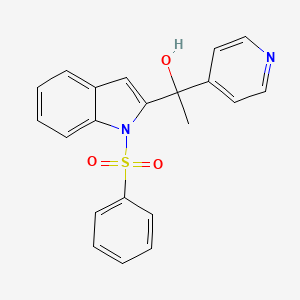


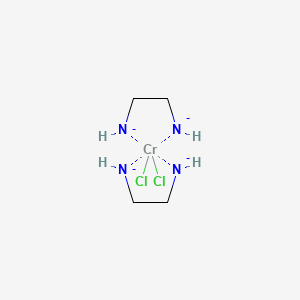

![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)


